Rec 15/3079 is a novel compound synthesized to possess 5-HT1A receptor antagonistic properties with potential applications in bladder function control at the central nervous system level. [, ] It exhibits high affinity for the 5-HT1A receptor (Ki = 0.2 nM) and acts as a competitive, neutral antagonist. [, ] In vivo studies demonstrate its potent antagonism against 8-OH-DPAT-induced hypothermia in mice and forepaw treading in rats. [, ] Notably, Rec 15/3079 demonstrates favorable effects on bladder function while lacking unwanted central nervous system side effects at therapeutically relevant doses. [, ]
WAY-101405 is a potent and selective 5-HT1A receptor silent antagonist with promising therapeutic potential for cognitive impairment. [] This orally bioavailable compound shows efficacy in preclinical models of learning and memory, effectively reversing scopolamine-induced memory deficits in novel object recognition and contextual fear conditioning paradigms. [] WAY-101405 significantly improves learning in Morris water maze tasks and increases extracellular acetylcholine levels in the dorsal hippocampus, further supporting its cognitive-enhancing properties. []
WAY-100635 serves as a selective radioligand for in vivo receptor occupancy studies. [, ] This compound exhibits high affinity for 5-HT1A receptors and allows for the assessment of 5-HT1A receptor occupancy by other ligands in the central nervous system. [, ]
OPC-14523 is a novel compound with a multi-target profile, demonstrating high affinity for σ and 5-HT1A receptors and the 5-HT transporter. [, ] It is a promising candidate for antidepressant development due to its observed antidepressant-like effects in animal models. [, ] The compound's mechanism of action likely involves modulating neuronal activity in the dorsal raphe nucleus by enhancing serotonin neurotransmission. [] Specifically, OPC-14523 enhances acetylcholine release in the brain, which contributes to its beneficial effects on learning and memory in scopolamine-induced and age-associated cognitive impairment models. []
GSK588045 represents a novel class of fused tricyclic benzoxazines emerging from a drug discovery effort focused on identifying potent 5-HT1A/B/D receptor antagonists. [] This compound demonstrates a favorable pharmacological profile, including high selectivity for 5-HT1A/B/D receptors over hERG potassium channels, favorable pharmacokinetic properties, and excellent in vivo activity in rodent models. [] The development of GSK588045 highlights the potential of this class of compounds as faster-acting antidepressants and anxiolytics with a reduced side effect burden. []
KMUP-1, a xanthine-based compound, has been investigated for its anti-inflammatory properties. [] Studies demonstrate that KMUP-1 effectively inhibits TNF-α-induced expression of iNOS in rat tracheal smooth muscle cells, suggesting its potential therapeutic application in inflammatory airway diseases. [] This inhibitory effect involves the sGC/cGMP/PKG signaling pathway, highlighting its specific mechanism of action in modulating inflammatory responses. []
KMUP-3 is structurally related to KMUP-1 and shares its anti-inflammatory properties. [] It effectively inhibits TNF-α-induced iNOS expression in rat tracheal smooth muscle cells by modulating the sGC/cGMP/PKG pathway. [] This finding suggests that both KMUP-1 and KMUP-3 could hold potential as therapeutic agents for inflammatory airway diseases. []
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates a high affinity for the dopamine D4 receptor (IC50 = 0.057 nM). [, ] The compound exhibits high selectivity for D4 over D2 receptors (>10,000-fold) and displays selectivity against serotonin 5-HT1A and adrenergic α1 receptors. [, ]
Compound 7 is a potent and selective dopamine D4 receptor ligand. [] This compound exhibits nanomolar affinity for the D4 receptor and displays high selectivity over D2 and D3 dopamine receptors, serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), and σ1 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.